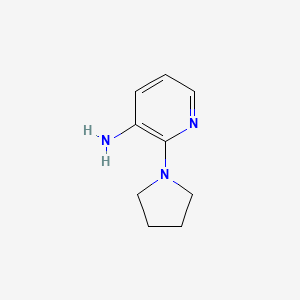

2-(Pyrrolidin-1-yl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloropyridine under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or modulator of various receptors and enzymes. For instance, it has been shown to inhibit phosphodiesterase type 5 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to a range of biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

Pyrrolidine-2,5-dione: Features a pyrrolidine ring with two ketone groups.

Pyrrolizine: Contains a fused pyrrolidine and benzene ring system.

Uniqueness

2-(Pyrrolidin-1-yl)pyridin-3-amine is unique due to its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

2-(Pyrrolidin-1-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidine moiety. The structural formula can be represented as follows:

This compound exhibits properties typical of amines and heterocycles, which often contribute to their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies indicate that this compound may modulate neurotransmitter systems and exhibit effects on ion channels, particularly sodium channels .

Anticancer Activity

Recent studies have investigated the anticancer potential of pyridine derivatives, including this compound. For instance, compounds in similar structural classes have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential utility in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1f | MDA-MB-231 (TNBC) | 6.25 | Inhibition of cell viability |

| 1d | MDA-MB-231 (TNBC) | 25 | Induction of apoptosis |

| 1g | MCF-7 (HER2-positive) | >100 | No significant effect |

Table 1: Anticancer activity of related compounds

Neuropharmacological Effects

Studies have also suggested that this compound may influence neurological pathways. It has been hypothesized that the compound could act as a sodium channel activator, which is relevant in the context of epilepsy and other neurological disorders .

Study on Antimalarial Activity

A study focusing on structure-activity relationships highlighted that modifications in the pyridine core can significantly affect antimalarial activity. Although not directly tested on this compound, these findings suggest that similar compounds could exhibit potent antiplasmodial effects .

Antidepressant Potential

Another research avenue explored the antidepressant-like effects of pyridine derivatives in animal models. The results indicated that certain analogs could enhance serotonin levels, which aligns with the pharmacological profile expected from compounds similar to this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Pyrrolidin-1-yl)pyridin-3-amine, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions between pyridine derivatives and pyrrolidine. For example, copper-catalyzed cross-coupling under mild conditions (35°C, 48 hours) with cesium carbonate as a base and DMSO as a solvent can yield intermediates, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Purity optimization requires iterative recrystallization or preparative HPLC, validated by NMR and HRMS .

- Key Data : Reported yields for analogous compounds range from 17–30%, with melting points between 104–107°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry and amine proton environments (e.g., δ 8.87 ppm for pyridine protons in CDCl₃) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for structurally similar amines) .

- IR Spectroscopy : Identify NH stretching (~3298 cm⁻¹) and aromatic C-N vibrations .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Guidelines : Store in tightly sealed containers under dry, ventilated conditions. Avoid exposure to moisture or reactive solvents. Reseal opened containers immediately to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Methodology :

- Factorial Design : Vary catalysts (e.g., CuBr vs. Pd), solvents (DMSO vs. DMF), and temperature (35–80°C) to identify critical parameters .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps (e.g., amine coupling efficiency) .

- Data Contradictions : Copper catalysts may improve coupling efficiency but risk side reactions (e.g., over-alkylation). Cesium carbonate, while effective, can complicate purification due to solubility issues .

Q. What computational tools can predict the reactivity or toxicity of this compound?

- Methodology :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- ADMET Software : Use platforms like SwissADME to estimate bioavailability, metabolic pathways, and toxicity risks .

- Validation : Compare computational results with experimental toxicity data (e.g., LD₅₀ values from analogous pyridine derivatives) .

Q. How do structural modifications (e.g., cyclopropyl substitution) affect the compound’s biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 1-cyclopropylpyrrolidin-3-amine) and test in receptor-binding assays .

- Crystallography : Resolve 3D structures to correlate substituent positioning with activity (e.g., steric hindrance effects) .

Q. How can conflicting NMR or spectral data be resolved during characterization?

- Troubleshooting :

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Dynamic Exchange : Use variable-temperature NMR to detect tautomerism or rotameric equilibria (e.g., amine proton exchange) .

- Case Study : Discrepancies in pyridine ring proton shifts may arise from residual solvent peaks or impurities; confirm via 2D-COSY .

Q. Safety and Compliance

Q. What PPE and engineering controls are required for safe handling?

- Protocols :

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .

- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes .

Q. Data Management and Reproducibility

Q. How can chemical software improve experimental reproducibility?

- Tools :

- ELN Platforms : Digitally log reaction parameters (e.g., Catalyst:CuBr, 0.1 eq.) to standardize protocols .

- Simulation Software : Predict optimal solvent-catalyst pairs before lab trials (e.g., COSMO-RS) .

Q. Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 104–107°C (analog) | |

| HRMS (ESI) m/z | 215 [M+H]⁺ (analog) | |

| Reaction Yield | 17–30% (copper-catalyzed) | |

| Storage Temperature | 20–25°C (dry, inert atmosphere) |

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPASXGNZPSLEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.